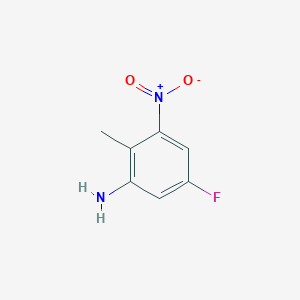

5-Fluoro-2-methyl-3-nitroaniline

説明

Synthesis Analysis

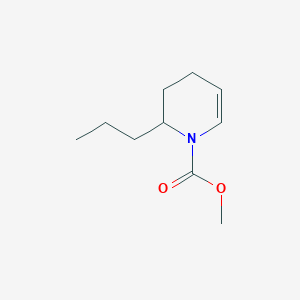

The synthesis of 5-Fluoro-2-methyl-3-nitroaniline involves specific reactions starting from precursors like fluoronitro alkanes or fluorinated aniline derivatives. One method involves the displacement of a nitro-activated aromatic fluorine atom to construct a strained ring system, indicating the complexity and specificity required in its synthesis (Hashimoto et al., 2004).

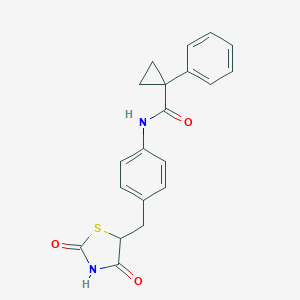

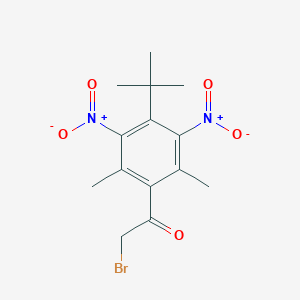

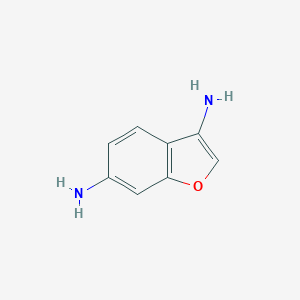

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methyl-3-nitroaniline has been detailed through X-ray crystallography, revealing insights into its crystal packing and intermolecular interactions. Studies have demonstrated the significance of hydrogen bonds in the aggregation of nitroanilines, which directly influence their molecular properties (Ellena et al., 2001).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including those leading to the synthesis of complex heterocyclic systems. Its reactivity with chloroacetic acid, showcasing orientation in cyclization processes, highlights its utility in synthesizing novel organic structures (Pujari et al., 1990).

科学的研究の応用

Fluorinated Compounds in Drug Development

Fluorinated compounds, such as 5-fluorouracil (5-FU), are pivotal in cancer chemotherapy, particularly for treating solid tumors like breast and gastrointestinal cancers. The clinical utility of 5-FU is attributed to its role in palliation, with tumors of the breast and gastrointestinal tract showing the most responsiveness (Heidelberger & Ansfield, 1963). This highlights the importance of fluorinated compounds in enhancing therapeutic outcomes against cancer.

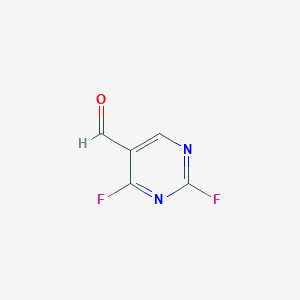

Fluorine Chemistry and Personalized Medicine

Advancements in fluorine chemistry have contributed to the precision use of fluorinated pyrimidines in cancer therapy. Insights into the metabolism and biodistribution of these compounds, facilitated by radioactive and stable isotopes, have opened new avenues for their application in personalized medicine (Gmeiner, 2020). This underscores the role of fluorinated compounds in developing targeted therapies.

Synthesis and Industrial Applications

The synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials, demonstrates the industrial relevance of these chemicals. The development of practical synthesis methods addresses the challenges of cost and safety, indicating the broader applicability of fluorinated compounds in pharmaceutical manufacturing (Qiu et al., 2009).

Safety and Hazards

5-Fluoro-2-methyl-3-nitroaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable solid and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

特性

IUPAC Name |

5-fluoro-2-methyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXBFFACZMFPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594112 | |

| Record name | 5-Fluoro-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methyl-3-nitroaniline | |

CAS RN |

168770-44-3 | |

| Record name | 5-Fluoro-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168770-44-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)](/img/structure/B61843.png)

![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)

![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)

![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)